molecular formula C16H17N3O2 B5714485 N-[(2,3-dimethoxyphenyl)methyl]-1H-indazol-6-amine

N-[(2,3-dimethoxyphenyl)methyl]-1H-indazol-6-amine

Cat. No.: B5714485
M. Wt: 283.32 g/mol
InChI Key: MUWWPUYFMLCYRX-UHFFFAOYSA-N
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Description

N-[(2,3-dimethoxyphenyl)methyl]-1H-indazol-6-amine is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-1H-indazol-6-amine typically involves the reaction of 2,3-dimethoxybenzyl chloride with 1H-indazole-6-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dimethoxyphenyl)methyl]-1H-indazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert functional groups such as nitro groups to amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary amines.

Scientific Research Applications

N-[(2,3-dimethoxyphenyl)methyl]-1H-indazol-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, known for its psychoactive properties.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A potent serotonin receptor agonist with hallucinogenic effects.

    3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of various pharmaceuticals.

Uniqueness

N-[(2,3-dimethoxyphenyl)methyl]-1H-indazol-6-amine is unique due to its indazole core structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the indazole moiety with a dimethoxyphenyl group, resulting in a compound with potentially novel biological activities and applications.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-20-15-5-3-4-12(16(15)21-2)9-17-13-7-6-11-10-18-19-14(11)8-13/h3-8,10,17H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWWPUYFMLCYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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